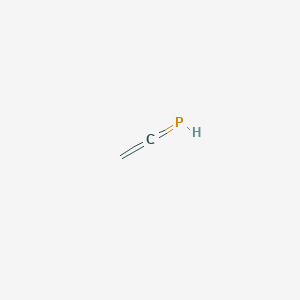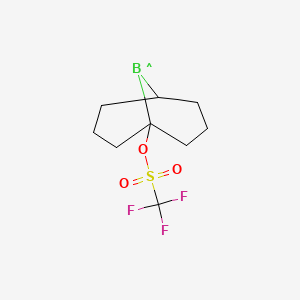![molecular formula C16H15BrN2O3 B14077139 2-bromo-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B14077139.png)
2-bromo-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N’-(2,3-dimethoxybenzylidene)benzohydrazide is an organic compound with the molecular formula C16H15BrN2O3 and a molecular weight of 363.21 g/mol. This compound belongs to the class of Schiff bases, which are characterized by the presence of an imine or azomethine group (R1–C=N–R2). Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and materials science .
Vorbereitungsmethoden
The synthesis of 2-bromo-N’-(2,3-dimethoxybenzylidene)benzohydrazide typically involves the condensation reaction between 2-bromobenzohydrazide and 2,3-dimethoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization from a suitable solvent .
Analyse Chemischer Reaktionen
2-bromo-N’-(2,3-dimethoxybenzylidene)benzohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation products typically include the corresponding carboxylic acid derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding amine derivatives.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with various nucleophiles, resulting in the formation of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-bromo-N’-(2,3-dimethoxybenzylidene)benzohydrazide has several scientific research applications, including:
Chemistry: This compound is used as a precursor in the synthesis of various organic molecules and materials.
Biology: Schiff bases, including this compound, are investigated for their biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the development of advanced materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of 2-bromo-N’-(2,3-dimethoxybenzylidene)benzohydrazide involves its interaction with various molecular targets and pathways. The imine group in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s ability to donate and accept electrons also contributes to its optical and electronic properties .
Vergleich Mit ähnlichen Verbindungen
2-bromo-N’-(2,3-dimethoxybenzylidene)benzohydrazide can be compared with other Schiff bases, such as:
4-bromo-N’-(2,4-dimethoxybenzylidene)benzohydrazide: This compound has similar structural features but differs in the position of the methoxy groups on the benzylidene ring.
2-bromobenzamide: This compound lacks the imine group and has different chemical properties and applications.
Eigenschaften
Molekularformel |
C16H15BrN2O3 |
|---|---|
Molekulargewicht |
363.21 g/mol |
IUPAC-Name |
2-bromo-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C16H15BrN2O3/c1-21-14-9-5-6-11(15(14)22-2)10-18-19-16(20)12-7-3-4-8-13(12)17/h3-10H,1-2H3,(H,19,20)/b18-10+ |
InChI-Schlüssel |
BZWDLDVSPHXYEY-VCHYOVAHSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1OC)/C=N/NC(=O)C2=CC=CC=C2Br |
Kanonische SMILES |
COC1=CC=CC(=C1OC)C=NNC(=O)C2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


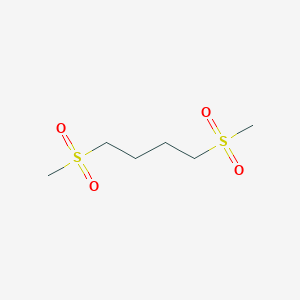



![Methyl 4-[(4-bromophenyl)methyl]benzoate](/img/structure/B14077073.png)
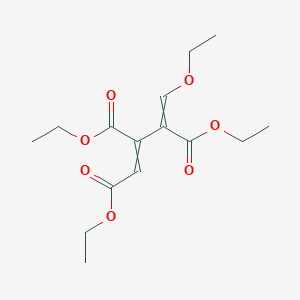
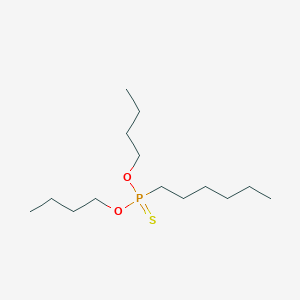
![sodium;(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14077099.png)
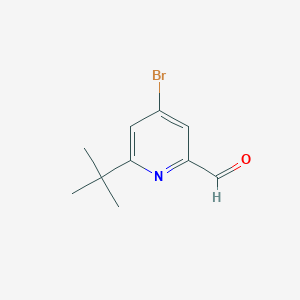


![butyl 1-[4-[(1R,3aS,7aR)-4-[2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate](/img/structure/B14077114.png)
